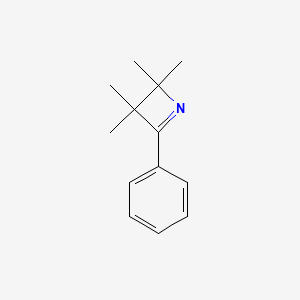
Azete, 2,3-dihydro-2,2,3,3-tetramethyl-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azete, 2,3-dihydro-2,2,3,3-tetramethyl-4-phenyl-, is a chemical compound with the molecular formula C13H17N and a molecular weight of 187.28 g/mol . This compound is characterized by its azete ring structure, which is a four-membered nitrogen-containing ring, and the presence of tetramethyl and phenyl groups .
Preparation Methods
The synthesis of Azete, 2,3-dihydro-2,2,3,3-tetramethyl-4-phenyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable amine with a ketone or aldehyde in the presence of an acid catalyst can lead to the formation of the azete ring . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Azete, 2,3-dihydro-2,2,3,3-tetramethyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Scientific Research Applications
Azete, 2,3-dihydro-2,2,3,3-tetramethyl-4-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems to understand its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Azete, 2,3-dihydro-2,2,3,3-tetramethyl-4-phenyl- involves its interaction with specific molecular targets. The azete ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Azete, 2,3-dihydro-2,2,3,3-tetramethyl-4-phenyl- can be compared with other similar compounds such as:
Benzofuran, 2,3-dihydro-2,2,4,6-tetramethyl-: This compound has a similar tetramethyl substitution but differs in its core structure, which is a benzofuran ring.
Imidazole derivatives: These compounds also contain nitrogen in their ring structure but differ in the number of nitrogen atoms and the overall ring size.
The uniqueness of Azete, 2,3-dihydro-2,2,3,3-tetramethyl-4-phenyl- lies in its specific azete ring structure combined with the tetramethyl and phenyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
61838-76-4 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2,2,3,3-tetramethyl-4-phenylazete |
InChI |
InChI=1S/C13H17N/c1-12(2)11(14-13(12,3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
VKAAPHOIRCQWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC1(C)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















